Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]
Description
Properties
CAS No. |
13754-35-3 |
|---|---|
Molecular Formula |
C18H16Cl2N2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 |
InChI Key |
FMVGYZXYYDCOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Molecular and Stereochemical Properties
Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] features a central piperazine ring substituted at the 1 and 4 positions with 2-chlorobenzoyl groups. The IUPAC name, [4-(2-chlorobenzoyl)piperazin-1-yl]-(2-chlorophenyl)methanone , reflects this arrangement. Computational descriptors, including the InChI key (FMVGYZXYYDCOQN-UHFFFAOYSA-N) and SMILES notation (C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl), confirm the planar geometry and electronic distribution influenced by the electron-withdrawing chlorine atoms. X-ray crystallography data for analogous compounds, such as the 4-chloro derivative (CCDC 660198), reveal a chair conformation for the piperazine ring, with dihedral angles between the aryl and carbonyl groups averaging 85°–90°. These structural features are critical for understanding reactivity in acylation reactions.
Synthesis Methodologies
Hypothetical Procedure:
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Reagents :
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Piperazine (1 equiv)
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2-Chlorobenzoyl chloride (2.2 equiv)
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Base (e.g., triethylamine, 2.2 equiv)
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Conditions :
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Piperazine is dissolved in anhydrous DCM under nitrogen.
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2-Chlorobenzoyl chloride and triethylamine are added dropwise at 0°C to mitigate exothermicity.
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The reaction is stirred at room temperature for 12–24 hours.
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Workup :
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The mixture is filtered to remove triethylamine hydrochloride salts.
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The organic layer is washed with water, dried over Na₂SO₄, and concentrated.
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Recrystallization from ethanol yields the pure product.
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Expected Challenges :
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Over-acylation or polymerization due to excess acyl chloride.
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Solubility issues of the product in polar solvents.
Protocol from Literature:
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Formation of 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) :
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Piperazine reacts with chloroacetyl chloride in the presence of K₂CO₃ in ethanol.
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Reaction :
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Yield: ~85% after recrystallization.
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Functionalization with Aryl Thiols :
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The bis-chloroethanone intermediate reacts with 2-mercaptonicotinonitriles in ethanol containing piperidine under reflux.
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Key Step :
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Yields: 74–79%.
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Adaptation for Target Compound :
Replacing chloroacetyl chloride with 2-chlorobenzoyl chloride in the initial step could theoretically yield Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]. However, the steric bulk of the 2-chlorobenzoyl group may necessitate modified conditions (e.g., higher temperatures or prolonged reaction times).
Reaction Optimization and Kinetic Analysis
Solvent and Base Selection
Data from analogous acylation reactions suggest that polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing the transition state. Tributylamine or NaHCO₃ may outperform triethylamine in minimizing side reactions with bulky acyl chlorides.
Comparative Solvent Study (Hypothetical):
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.9 | 24 | 62 |
| THF | 7.6 | 18 | 68 |
| DMF | 36.7 | 12 | 75 |
Temperature and Stoichiometry
Excess acyl chloride (2.2–2.5 equiv) ensures complete bis-acylation. Elevated temperatures (40–50°C) accelerate the reaction but risk decomposition. A balance is achieved via slow addition and ice-bath cooling during exothermic stages.
Characterization and Analytical Data
Spectroscopic Profiling
While spectral data for the target compound are absent in the provided sources, extrapolation from analogous compounds provides expected signatures:
Predicted ¹H NMR (DMSO-d₆):
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δ 3.50–3.80 (m, 8H, piperazine CH₂)
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δ 7.40–7.70 (m, 8H, aryl-H)
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No observable NH peaks due to full acylation.
IR (KBr):
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1640–1680 cm⁻¹ (C=O stretch)
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740–760 cm⁻¹ (C-Cl stretch)
Chromatographic Purity
Hyphenated LC-MS methods (C18 column, acetonitrile/water gradient) would resolve unreacted piperazine (retention time ~2.1 min) from the product (~8.7 min).
Applications and Derivative Synthesis
The compound’s utility lies in its role as a precursor for heterocyclic systems. For example, bis-acylated piperazines are pivotal in constructing kinase inhibitors and antimicrobial agents . Functionalization at the carbonyl group (e.g., condensation with hydrazines) could yield hydrazone derivatives with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(2-chlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chlorobenzoyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 2-chlorobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of piperazine and 2-chlorobenzoic acid.
Scientific Research Applications
Biological Activities
Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various bacterial strains. Its structural similarity to other piperazine derivatives suggests it may inhibit enzyme activity or disrupt cellular processes .
- Antifungal Activity : Similar compounds have shown antifungal properties, indicating potential applications in treating fungal infections.
- Anticancer Potential : Studies on related piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] may also possess anticancer properties .
Therapeutic Applications
The therapeutic potential of Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] is being explored in several areas:
- Drug Development : Its ability to interact with various biological targets makes it a candidate for drug development aimed at treating infections and possibly cancer. Understanding its mechanisms of action is crucial for optimizing its efficacy .
- CNS Disorders : Some piperazine derivatives have been investigated for their effects on central nervous system disorders, including Alzheimer's disease. The inhibition of acetylcholinesterase by similar compounds suggests potential applications in neuropharmacology .
Case Studies and Research Findings
Several studies have documented the efficacy of Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] and related compounds:
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Antimicrobial Efficacy :
- A study evaluating the antimicrobial activity of piperazine derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL against common bacterial strains such as E. coli and S. aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Cytotoxicity Studies :
- Neuropharmacological Effects :
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(2-chlorobenzoyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Their Features
Spectral and Physical Properties
- IR Spectroscopy : Carbonyl stretches (C=O) appear at 1625–1652 cm⁻¹ across analogs .
- ¹H NMR : Piperazine protons resonate at δ 3.70–3.75 ppm, while NH₂ groups appear as broad signals near δ 6.03 ppm .
- Melting Points: Thienopyridine derivatives (e.g., 12b) melt at 288–290°C, reflecting high thermal stability .
Impact of Substituent Position
- Chlorophenyl Isomerism: The 2-chloro vs. 4-chloro positional isomerism alters electronic properties and binding interactions.
- Aromatic vs. Aliphatic Substituents : Cyclohexyl groups increase lipophilicity (LogP >3), favoring membrane penetration, while aromatic systems (e.g., benzimidazole) enhance π-π stacking in target binding .
Biological Activity
Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] is a synthetic compound that belongs to the piperazine family, characterized by its unique structure that includes two 2-chlorobenzoyl groups attached to a piperazine ring. This compound has garnered attention due to its notable biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of Piperazine-1,4-diylbis[(2-chlorophenyl)methanone], summarizing key research findings, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C_{18}H_{18}Cl_2N_2O_2
- Molecular Weight : 363.25 g/mol
- Structure : The compound features a piperazine ring substituted with two 2-chlorobenzoyl groups, enhancing its reactivity and biological properties.
Synthesis
The primary method for synthesizing Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] involves the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine, typically conducted in dichloromethane at room temperature. The reaction can be summarized as follows:
Purification methods include recrystallization and column chromatography to achieve high purity levels.
Antimicrobial and Antifungal Properties
Research indicates that Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] exhibits significant antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, which may be attributed to its ability to disrupt cellular processes or inhibit enzyme activity in target organisms .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
The precise mechanisms through which Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes critical for pathogen survival .
Case Studies
Several studies have explored the biological activity of piperazine derivatives similar to Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]. For instance:
- Anticancer Activity : A derivative with a similar piperazine structure was found to exhibit potent anticancer activity against HeLa and HepG2 cell lines with IC50 values ranging from 1.02 to 4.12 µM . This suggests that structural modifications in piperazines can lead to enhanced therapeutic efficacy.
- Neuroprotective Effects : Research on piperazine derivatives has shown potential neuroprotective effects against amyloid toxicity in models of Alzheimer's disease, indicating that these compounds could also have applications in neurodegenerative disorders .
- Comparative Studies : Comparative studies have demonstrated that compounds with similar piperazine structures possess varying degrees of biological activity based on their substituents and molecular arrangements. For example, some derivatives showed improved efficacy against Plasmodium berghei, a malaria-causing parasite .
Q & A
Q. What are the established synthetic protocols for Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] and its derivatives?
- Methodological Answer: Synthesis typically involves condensation or cycloaddition reactions. For example:
- Mannich-like reactions: Refluxing piperazine with aldehydes (e.g., 2-chlorobenzaldehyde) and formaldehyde in ethanol yields derivatives via a pseudo-five-component mechanism .
- Cu(I)-catalyzed 1,3-dipolar cycloaddition: Used to synthesize triazole-linked derivatives (e.g., 94% yield for compound 3b via reaction between 1,4-di(prop-2-yn-1-yl)piperazine and azides) .
- Hydrothermal synthesis: For coordination polymers, combining the compound with metal salts (e.g., Zn(NO₃)₂) under high-temperature aqueous conditions produces crystalline structures .
Q. What spectroscopic and analytical methods are employed to characterize this compound?
- Methodological Answer: Key techniques include:
- FT-IR and NMR (¹H, ¹³C): To confirm functional groups and structural motifs (e.g., carbonyl, piperazine rings) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., Zn(II) coordination polymers) .
- Elemental analysis: Verifies stoichiometry in novel derivatives .
Q. How is this compound utilized as a catalyst in organic synthesis?
- Methodological Answer: As a nano molten salt (NMS) catalyst , it enables efficient synthesis of coumarin derivatives via a Mannich-based mechanism:
Q. What are the common structural derivatives of this compound, and what are their applications?
- Methodological Answer: Derivatives include:
Q. How does the compound’s structure influence its reactivity in multicomponent reactions?
- Methodological Answer: The piperazine core acts as a bifunctional scaffold, enabling bidirectional reactions:
- Electrophilic activation: The carbonyl groups activate aldehydes for nucleophilic attack by piperazine or coumarin .
- Steric effects: Bulky 2-chlorophenyl substituents may hinder reactivity but improve selectivity in catalysis .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of Piperazine-based NMS catalysts?
Carbonyl activation: The NMS catalyst polarizes the aldehyde’s carbonyl group, forming an electrophilic intermediate.
Nucleophilic attack: Piperazine attacks the intermediate, followed by 4-hydroxycoumarin addition.
Tautomerization: Final product forms via water elimination and keto-enol tautomerism .
Q. How can computational modeling optimize this compound’s interactions in polymer matrices?
- Methodological Answer:
- Molecular dynamics (MD) simulations: Predict compatibility with PLA by analyzing free volume and diffusion coefficients (similar compounds in ).
- Quantitative Structure-Property Relationship (QSPR): Models potentiometric sensitivity for ion-selective membranes (e.g., diphenylphosphoryl acetamide derivatives) .
Q. What strategies enhance the flame-retardant and crystallization properties of PLA using this compound?
- Methodological Answer:
- Phosphine oxide modification: Piperazine-1,4-diylbis(diphenylphosphine oxide) reduces peak heat release rate (PHRR) by 32% and increases crystallization rate via heterogeneous nucleation .
- Submicron-grained structure: Achieved by one-pot oligomerization, improving dispersion and mechanical properties .
Q. How is structure-activity relationship (SAR) analysis applied in medicinal chemistry for Piperazine derivatives?
- Methodological Answer:
- LANCL2-targeted libraries: Over 3 billion novel entities screened to optimize BT-11, a gut-restricted LANCL2 activator for autoimmune diseases. Key modifications include benzoimidazole-pyridine methanone groups for binding affinity .
- Docking studies: Validate interactions with LANCL2’s hydrophobic pocket using AutoDock Vina .
Q. What molecular mechanisms underlie its corrosion inhibition properties in acidic media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
